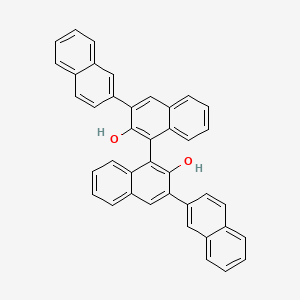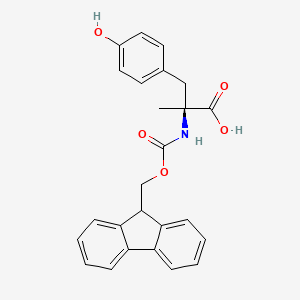![molecular formula C15H15NO2 B2531930 4'-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine CAS No. 400744-41-4](/img/structure/B2531930.png)
4'-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine typically involves the reaction of biphenyl-4-ylamine with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
化学反应分析
Types of Reactions
4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
科学研究应用
4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound aims to develop new therapeutic agents and understand disease mechanisms.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
Similar Compounds
4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine: Known for its unique structural properties and applications in proteomics research.
4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylmethanol: Similar structure but with a hydroxyl group, used in different chemical reactions.
4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylcarboxylic acid: Contains a carboxyl group, used in organic synthesis.
Uniqueness
4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine stands out due to its specific amine group, which allows it to participate in unique chemical reactions and interactions, making it valuable in proteomics research and other scientific applications .
属性
IUPAC Name |
4-[4-(1,3-dioxolan-2-yl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15-17-9-10-18-15/h1-8,15H,9-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLAMMATTUERMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2531847.png)
![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531850.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2531853.png)



![2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2531859.png)


![Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate](/img/structure/B2531863.png)

![N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2531869.png)
![1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine](/img/structure/B2531870.png)
